methyl 3-amino-1H-indazole-5-carboxylate

Description

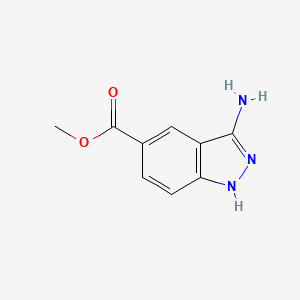

Methyl 3-amino-1H-indazole-5-carboxylate is an indazole derivative characterized by an amino group (-NH₂) at position 3 and a methoxycarbonyl group (-COOCH₃) at position 5 of the indazole scaffold. Indazoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

The compound’s molecular formula is C₉H₉N₃O₂ (molecular weight: 191.19 g/mol), as inferred from positional isomer data . Its structure is critical in medicinal chemistry, where indazole derivatives are explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.

Properties

IUPAC Name |

methyl 3-amino-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPBVRYJECHPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-amino-1H-indazole-5-carboxylate with key analogs based on substituents, molecular weight, and functional groups:

Key Observations

Substituent Effects: Halogen vs. Amino Group: Replacing iodine (in methyl 3-iodo-1H-indazole-5-carboxylate) with an amino group reduces molecular weight by ~110 g/mol and alters reactivity. The amino group facilitates hydrogen bonding, enhancing solubility and target interactions . Positional Isomerism: Methyl 5-amino-1H-indazole-3-carboxylate shares the same molecular formula as the target compound but differs in substituent positions. This isomerism may lead to divergent pharmacokinetic profiles .

Functional Group Modifications: Ester vs. Nitro Substitution: Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate’s nitro group introduces strong electron-withdrawing effects, which could stabilize the molecule but may also increase toxicity risks .

Synthetic Utility: Methyl 3-iodo-1H-indazole-5-carboxylate serves as a key intermediate for synthesizing amino derivatives via Buchwald-Hartwig amination or nucleophilic substitution .

Research Implications

- Medicinal Chemistry: The amino and ester groups in the target compound make it a promising candidate for further derivatization, such as amide bond formation or incorporation into larger pharmacophores.

- Material Science : Indazole derivatives with electron-donating groups (e.g., -NH₂) could be explored as ligands in coordination chemistry or organic semiconductors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.